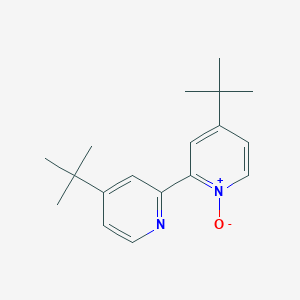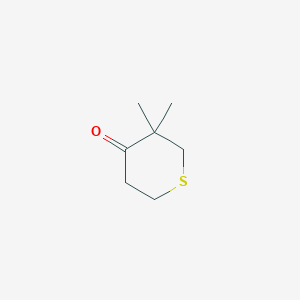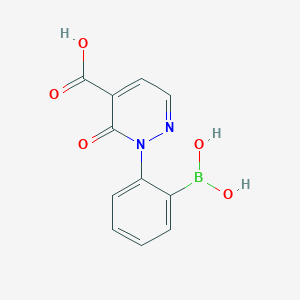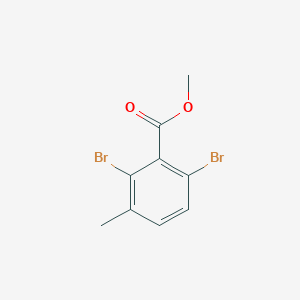![molecular formula C7H2F2I2O3 B13673185 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C7H2F2I2O3. This compound is characterized by the presence of two fluorine atoms, two iodine atoms, and a dioxolane ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol typically involves the iodination of 2,2-Difluorobenzo[d][1,3]dioxol-4-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions of the benzodioxole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-5-iodobenzo[d][1,3]dioxol-4-ol: This compound is similar but contains only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxol-4-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,2-Difluoro-benzo[1,3]dioxole-4-boronic acid: Contains a boronic acid group instead of iodine atoms, used in different types of chemical synthesis.
Uniqueness
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is unique due to the presence of two iodine atoms, which enhance its reactivity and make it suitable for specific applications that require high reactivity and selectivity. The combination of fluorine and iodine atoms also imparts unique electronic properties to the compound, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H2F2I2O3 |
|---|---|
Poids moléculaire |
425.89 g/mol |
Nom IUPAC |
2,2-difluoro-5,7-diiodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H2F2I2O3/c8-7(9)13-5-3(11)1-2(10)4(12)6(5)14-7/h1,12H |
Clé InChI |
MKOKBIKLNZDECV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1I)OC(O2)(F)F)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


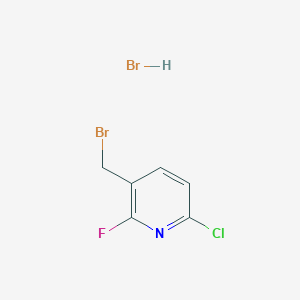
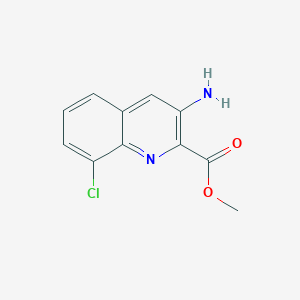
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
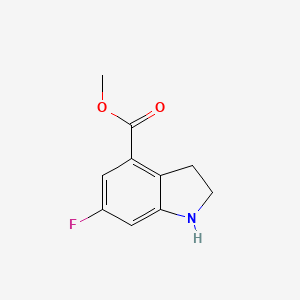
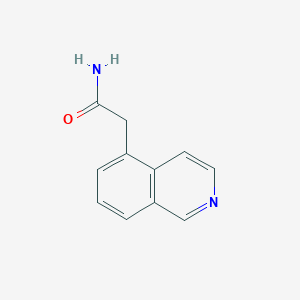


![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
